

Casdatifan: A Technical Deep Dive into its Discovery and Development

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Compound of Interest

Compound Name: Casdatifan

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Abstract

Casdatifan (formerly AB521) is a novel, orally bioavailable small molecule inhibitor of Hypoxia-Inducible Factor-2 alpha (HIF-2 α), a key transcription factor implicated in the pathogenesis of clear cell renal cell carcinoma (ccRCC) and other solid tumors. Developed by Arcus Biosciences, **casdatifan** has demonstrated a promising efficacy and manageable safety profile in clinical trials, positioning it as a potential best-in-class agent. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of **casdatifan**, with a focus on its mechanism of action, key experimental data, and ongoing research.

Introduction: The Rationale for HIF-2 α Inhibition

Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). In the majority of clear cell renal cell carcinomas, a mutation in the von Hippel-Lindau (VHL) tumor suppressor gene leads to the constitutive activation of HIF-2 α , even in normal oxygen conditions.^{[1][2][3]} This sustained HIF-2 α activity drives the expression of numerous genes involved in tumor growth, proliferation, and angiogenesis.^{[4][5]} Consequently, the targeted inhibition of HIF-2 α represents a highly rational therapeutic strategy for this malignancy.

Discovery and Preclinical Development

The development of **casdatifan** stemmed from a focused effort to identify a potent and selective HIF-2 α inhibitor with optimized pharmacokinetic properties.[6][7]

Lead Optimization and In Vitro Characterization

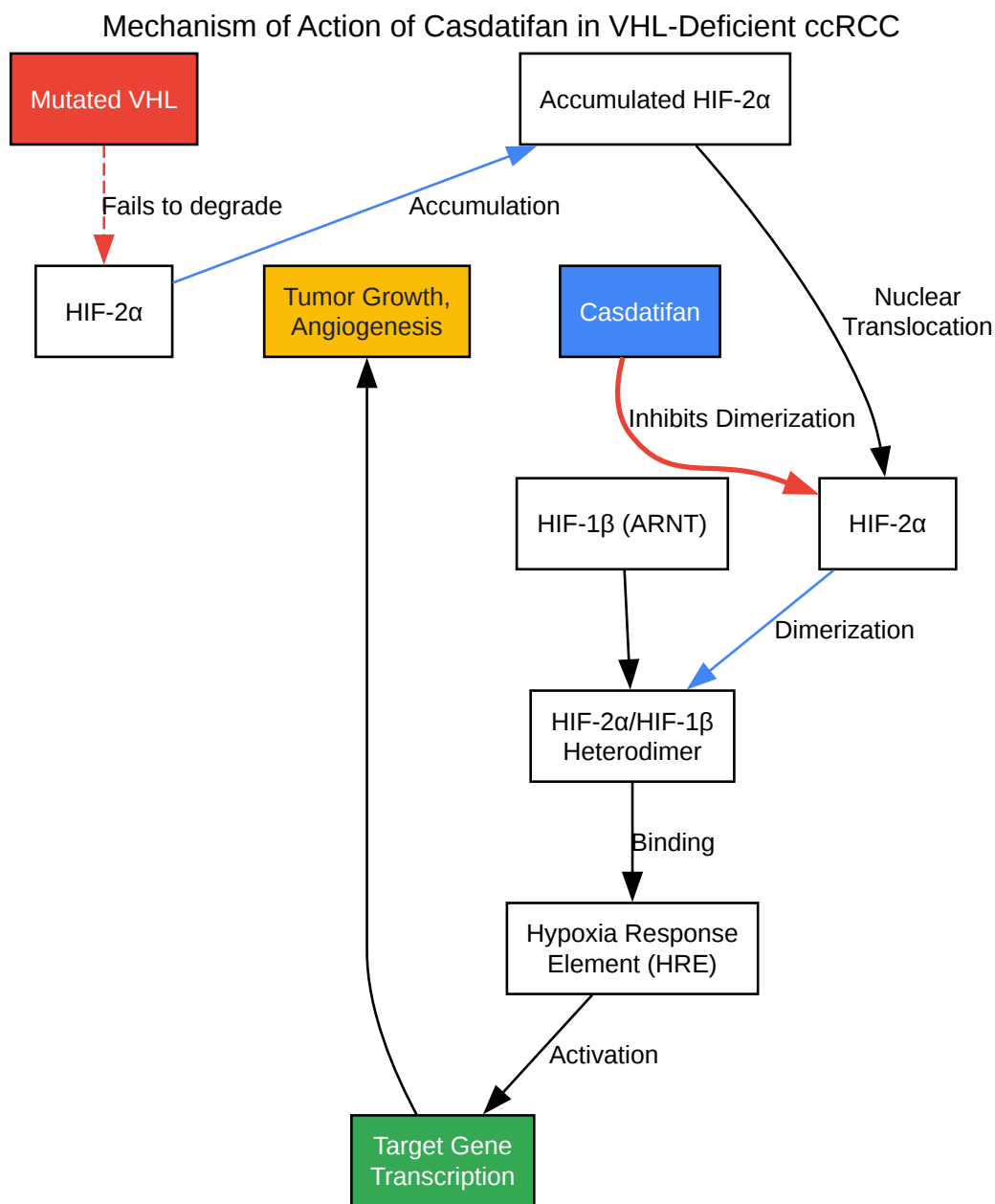
Through a pharmacophore mapping and structure-based design approach, a novel series of small molecule HIF-2 α inhibitors was identified.[6] Extensive interrogation of structure-activity relationships and pharmacokinetic trends led to the discovery of **casdatifan**. [6] In vitro studies demonstrated that **casdatifan** avidly binds to the PAS-B domain of HIF-2 α , potentially blocking its ability to mediate gene transcription in cancer cells, endothelial cells, and M2-polarized macrophages.[2][6] Notably, **casdatifan** exhibited high selectivity for HIF-2 α over HIF-1 α and did not show off-target cytotoxicity.[2]

In Vivo Pharmacology

Oral administration of **casdatifan** to mice bearing human ccRCC xenograft tumors resulted in dose-dependent decreases in HIF-2 α -associated pharmacodynamic markers and significant tumor regression.[2] Preclinical studies also showed that **casdatifan** combines favorably with the standard-of-care tyrosine kinase inhibitor cabozantinib and the anti-PD-1 antibody zimberelimab in ccRCC xenograft models.[2]

Mechanism of Action

Casdatifan functions as an allosteric inhibitor of HIF-2 α . [2] Under normal oxygen conditions, the VHL protein targets the alpha subunits of HIFs for proteasomal degradation. In VHL-deficient ccRCC, HIF-2 α accumulates and translocates to the nucleus, where it dimerizes with HIF-1 β (also known as ARNT). This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. **Casdatifan** disrupts this process by binding to a pocket within the PAS-B domain of HIF-2 α , which prevents its heterodimerization with HIF-1 β . This blockade of the HIF-2 α /HIF-1 β complex formation inhibits the transcription of downstream target genes essential for tumor progression.



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Mechanism of Action of **Casdatifan** in VHL-Deficient ccRCC

Clinical Development

Casdatifan has been evaluated in several clinical trials, primarily in patients with advanced clear cell renal cell carcinoma.

Phase 1/1b ARC-20 Study (NCT05536141)

The ARC-20 study is a Phase 1/1b open-label, dose-escalation and expansion study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **casdatifan** as monotherapy and in combination with other agents in patients with advanced solid tumors, including ccRCC.[8][9][10][11]

Experimental Protocol: ARC-20 Dose Escalation and Expansion

- **Study Design:** The trial followed a 3+3 dose-escalation design with a 21-day dose-limiting toxicity (DLT) window.[10]
- **Patient Population:** Patients with advanced ccRCC and other solid tumors with at least one measurable lesion by RECIST 1.1 criteria and acceptable organ and bone marrow function. [10][11]
- **Dose Escalation Cohorts:** **Casdatifan** was evaluated at doses ranging from 20 mg once daily to 200 mg once daily.[10]
- **Dose Expansion Cohorts:** Patients with second-line or later ccRCC were enrolled in cohorts receiving 50 mg twice daily, 50 mg once daily, 100 mg once daily, and 150 mg once daily.[8][10][12]
- **Primary Endpoints:** Safety, adverse events (AEs), and DLTs.[11]
- **Secondary Endpoints:** Objective response rate (ORR) and pharmacokinetics.[11]

Clinical Efficacy Data from ARC-20 (Monotherapy in ccRCC)

Metric	100 mg QD Cohort (n=31)	Pooled Analysis (n=121)
Confirmed Objective Response Rate (ORR)	35% [8] [13]	31% [8] [9]
Median Progression-Free Survival (mPFS)	Not Reached [8] [13]	12.2 months [8] [13]
12-month Progression-Free Survival (PFS) Rate	60% [8]	50% [8]
18-month Progression-Free Survival (PFS) Rate	Not Estimable [8]	43% [8]
Disease Control Rate (DCR)	84% [9]	81% [5] [9]
Median Time to Response	2.6 months [9]	2.8 months [9]

Safety and Tolerability

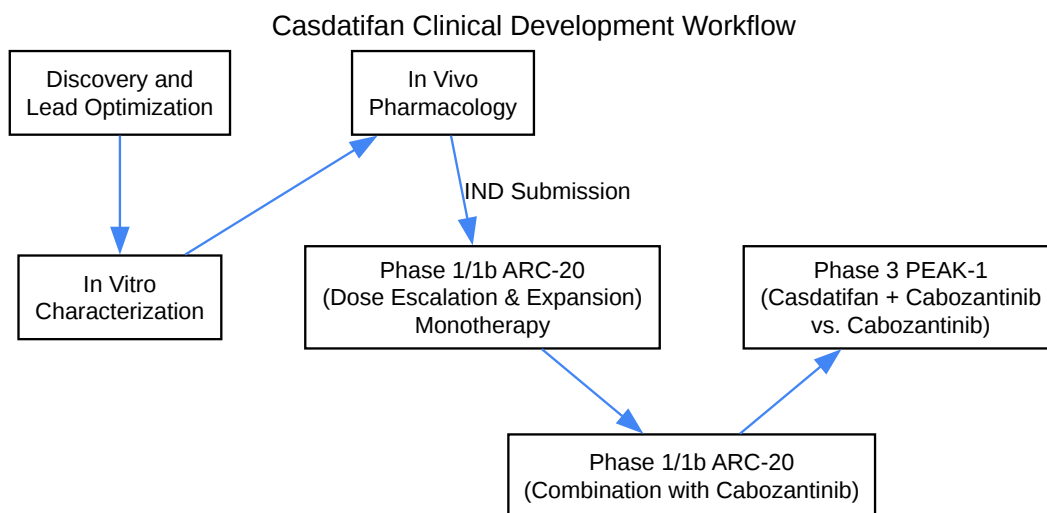
Casdatifan has demonstrated a manageable safety profile across all dose levels.[\[8\]](#)[\[13\]](#) The most common treatment-emergent adverse events (TEAEs) were anemia and fatigue.[\[11\]](#) Grade 3 or higher AEs included anemia and hypoxia.[\[12\]](#) Treatment discontinuation due to adverse events was infrequent.[\[12\]](#)[\[13\]](#)

Combination Therapy and Future Directions

Given its manageable safety profile, **casdatifan** is being investigated in combination with other anticancer agents.[\[7\]](#) The ARC-20 study includes a cohort evaluating **casdatifan** in combination with cabozantinib.[\[14\]](#)

Planned Phase 3 PEAK-1 Study (NCT07011719)

Arcus Biosciences is planning a Phase 3 trial, PEAK-1, to evaluate **casdatifan** in combination with cabozantinib versus cabozantinib alone in patients with metastatic ccRCC previously treated with anti-PD-1 therapy.[\[11\]](#)[\[15\]](#) The primary endpoint of this study will be progression-free survival.[\[11\]](#)[\[16\]](#)



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Casdatifan Clinical Development Workflow

Conclusion

Casdatifan is a promising, potent, and selective HIF-2 α inhibitor with a favorable pharmacokinetic and safety profile. Early clinical data have demonstrated encouraging anti-tumor activity in heavily pretreated patients with clear cell renal cell carcinoma. Ongoing and planned studies will further delineate the role of **casdatifan**, both as a monotherapy and in combination with other agents, in the treatment of ccRCC and potentially other HIF-2 α -driven malignancies. The development of **casdatifan** represents a significant advancement in the targeted therapy of kidney cancer.

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